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Introduction
2-Methylthioadenosine diphosphate (2MeSADP) is a potent and selective agonist for several

subtypes of the P2Y purinergic receptor family, playing a critical role in various physiological

processes, most notably platelet aggregation. As a stable analog of adenosine diphosphate

(ADP), 2MeSADP has become an invaluable tool in the pharmacological characterization of

P2Y receptors and the development of novel therapeutics targeting these receptors. This

technical guide provides a comprehensive overview of the structure-activity relationship (SAR)

of 2MeSADP, detailing its interactions with key P2Y receptor subtypes, the downstream

signaling pathways it activates, and the experimental protocols used to elucidate its activity.

Core Concepts: P2Y Receptors and 2MeSADP
P2Y receptors are a family of G protein-coupled receptors (GPCRs) that are activated by

extracellular nucleotides such as ATP, ADP, UTP, and UDP.[1] The ADP-sensitive P2Y

receptors, namely P2Y1, P2Y12, and P2Y13, are of particular interest in drug development due

to their roles in thrombosis, inflammation, and neurotransmission. 2MeSADP exhibits high

affinity and agonist activity at these three receptor subtypes.

The key structural feature of 2MeSADP that distinguishes it from the endogenous ligand ADP is

the presence of a methylthio (-SCH3) group at the 2-position of the adenine ring. This
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modification significantly enhances its potency and metabolic stability, making it a preferred tool

for in vitro and in vivo studies.

Structure-Activity Relationship of 2MeSADP and its
Analogs
The pharmacological profile of 2MeSADP is dictated by specific structural features that govern

its interaction with the binding pockets of P2Y receptors. The structure-activity relationship

(SAR) of 2MeSADP primarily revolves around modifications at the 2-position of the adenine

purine ring and the ribose moiety.

Modifications at the 2-Position of the Adenine Ring
The 2-methylthio substitution is a critical determinant of the high potency of 2MeSADP at

P2Y1, P2Y12, and P2Y13 receptors.[2] Structure-activity studies have shown that thioether

substitutions at this position are generally more potent than other modifications like amino or

ether groups.[2] The length and nature of the alkyl chain in 2-alkylthio-ADP analogs can

influence potency and selectivity. For instance, longer alkyl chains can be well-tolerated and in

some cases lead to increased potency.

Modifications of the Ribose Moiety
Conformational constraint of the ribose ring has been a successful strategy to enhance the

potency and selectivity of 2MeSADP analogs. A notable example is (N)-methanocarba-

2MeSADP (MRS2365), where the ribose is locked in a North (N) conformation. This

modification results in a highly potent and selective P2Y1 receptor agonist with significantly

reduced activity at P2Y12 and P2Y13 receptors.[3] This highlights the different conformational

requirements of the ribose binding pocket among the ADP-sensitive P2Y receptor subtypes.

Modifications at the N6-Position of the Adenine Ring
Substitution at the N6-position of the adenine ring has also been explored. For instance, N6-

methyl substitution on 2-chloro-2'-deoxyadenosine-3',5'-bisphosphate, a P2Y1 antagonist

scaffold, demonstrates that this position can be modified to modulate activity. While not a direct

analog of 2MeSADP, this indicates that the N6 position is a site for potential modification to

alter ligand properties.
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Quantitative Analysis of 2MeSADP and Analog
Activity
The following tables summarize the binding affinities and functional potencies of 2MeSADP
and its key analog, (N)-methanocarba-2MeSADP (MRS2365), at the human P2Y1, P2Y12, and

P2Y13 receptors.

Table 1: Binding Affinity (Ki) and Potency (EC50/IC50) of 2MeSADP at P2Y Receptors

Receptor Species Assay Type Parameter Value (nM)
Reference(s
)

P2Y1 Human

Inositol

Phosphate

Accumulation

EC50 1.27 [4]

P2Y1 Human

Inositol

Phosphate

Accumulation

pEC50 8.29 [4]

P2Y12 Human

Adenylyl

Cyclase

Inhibition

EC50 5 [4]

P2Y13 Human

Inositol

Phosphate

Accumulation

EC50 19 [4]

P2Y13 Mouse

Inositol

Phosphate

Accumulation

EC50 6.2 [4]

Table 2: Potency (EC50) of (N)-methanocarba-2MeSADP (MRS2365) at P2Y Receptors
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Receptor Species Assay Type Parameter Value (nM)
Reference(s
)

P2Y1 Human

Inositol

Phosphate

Accumulation

EC50 1.2 [3]

P2Y12 Human

Inositol

Phosphate

Accumulation

Agonist

Activity
None [3]

P2Y13 Human

Inositol

Phosphate

Accumulation

Agonist

Activity
Very Low [3]

Signaling Pathways Activated by 2MeSADP
2MeSADP activates distinct downstream signaling cascades through its interaction with

different P2Y receptor subtypes, owing to their coupling to different G protein families.

P2Y1 Receptor: The P2Y1 receptor is primarily coupled to Gq/11 proteins. Activation by

2MeSADP leads to the stimulation of phospholipase C (PLC), which hydrolyzes

phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and

diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the

endoplasmic reticulum, while DAG activates protein kinase C (PKC).

P2Y12 and P2Y13 Receptors: Both P2Y12 and P2Y13 receptors are coupled to Gi/o

proteins. Agonist binding by 2MeSADP leads to the inhibition of adenylyl cyclase, resulting in

a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This reduction in

cAMP levels plays a crucial role in platelet aggregation.

2MeSADP P2Y1R Gq/11 PLC PIP2hydrolyzes

IP3

DAG

Ca2+ Release

PKC Activation
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Experimental Protocols
Detailed methodologies are essential for the accurate assessment of the structure-activity

relationship of 2MeSADP. The following sections provide outlines for key in vitro assays.

Calcium Mobilization Assay (for P2Y1 Receptor Activity)
This assay measures the increase in intracellular calcium concentration following the activation

of Gq-coupled receptors like P2Y1. The Fluorometric Imaging Plate Reader (FLIPR) is a

common platform for this high-throughput assay.

Materials:

Cells stably expressing the human P2Y1 receptor (e.g., HEK293 or CHO cells).

Culture medium (e.g., DMEM with 10% FBS).

Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES).

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

Probenecid (to prevent dye leakage).

2MeSADP and test compounds.
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384-well black-walled, clear-bottom assay plates.

FLIPR instrument.

Procedure:

Cell Plating: Seed P2Y1-expressing cells into 384-well plates and culture overnight to form a

confluent monolayer.

Dye Loading: Remove culture medium and add assay buffer containing Fluo-4 AM and

probenecid. Incubate for 1 hour at 37°C in the dark.

Compound Preparation: Prepare serial dilutions of 2MeSADP and test compounds in assay

buffer.

FLIPR Measurement:

Place the cell plate and compound plate into the FLIPR instrument.

Establish a stable baseline fluorescence reading.

Initiate the automated addition of compounds to the cell plate.

Record the change in fluorescence intensity over time to measure the calcium flux.

Data Analysis: Determine the EC50 values for agonists by plotting the peak fluorescence

response against the compound concentration.
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Calcium Mobilization Assay Workflow

Adenylyl Cyclase Inhibition Assay (for P2Y12 and P2Y13
Receptor Activity)
This assay measures the inhibition of adenylyl cyclase activity, which is characteristic of Gi-

coupled receptors like P2Y12 and P2Y13. The assay quantifies the reduction in cAMP levels in

response to agonist stimulation.
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Materials:

Cells stably expressing the human P2Y12 or P2Y13 receptor (e.g., CHO cells).

Culture medium.

Assay buffer (e.g., HBSS with HEPES).

Forskolin (an adenylyl cyclase activator).[5][6]

2MeSADP and test compounds.

cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).

96-well or 384-well assay plates.

Procedure:

Cell Plating: Seed P2Y12 or P2Y13-expressing cells into assay plates and culture to the

desired confluency.

Compound Incubation: Pre-incubate the cells with test compounds or vehicle.

Stimulation: Add a mixture of forskolin (to stimulate cAMP production) and 2MeSADP (to

inhibit it via the P2Y receptor).

Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using

a suitable detection kit according to the manufacturer's instructions.

Data Analysis: Calculate the percent inhibition of forskolin-stimulated cAMP production for

each compound concentration and determine the IC50 values.

Radioligand Binding Assay (for P2Y1, P2Y12, and P2Y13
Receptors)
This assay directly measures the binding of a radiolabeled ligand to the receptor, allowing for

the determination of binding affinity (Ki) of unlabeled compounds. [3H]2MeSADP is a

commonly used radioligand for these receptors.
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Materials:

Cell membranes prepared from cells expressing the target P2Y receptor.

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

[3H]2MeSADP.

Unlabeled 2MeSADP (for determining non-specific binding) and test compounds.

Glass fiber filters (e.g., GF/B or GF/C).

Filtration apparatus.

Scintillation cocktail and a scintillation counter.

Procedure:

Assay Setup: In a 96-well plate, combine cell membranes, [3H]2MeSADP (at a concentration

near its Kd), and varying concentrations of the unlabeled test compound in binding buffer.

Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to

reach equilibrium.

Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound

from free radioligand. Wash the filters with ice-cold binding buffer.

Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the

radioactivity using a scintillation counter.

Data Analysis: Determine the specific binding by subtracting non-specific binding (measured

in the presence of a high concentration of unlabeled 2MeSADP) from total binding. Plot the

percent specific binding against the concentration of the test compound to determine the

IC50, from which the Ki can be calculated using the Cheng-Prusoff equation.

Conclusion
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2MeSADP remains a cornerstone in the study of P2Y receptor pharmacology. Its potent and

relatively stable nature has facilitated the elucidation of the distinct roles of P2Y1, P2Y12, and

P2Y13 receptors in health and disease. The ongoing exploration of the structure-activity

relationships of 2MeSADP and its analogs continues to drive the development of novel and

more selective therapeutic agents targeting the purinergic signaling system. This guide

provides a foundational understanding of the key principles and experimental approaches for

researchers in this dynamic field.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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